BPH-1086
Description
Structure
2D Structure
Properties
Molecular Formula |
C4H8O7P2 |
|---|---|
Molecular Weight |
230.05 g/mol |
IUPAC Name |
but-2-ynyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C4H8O7P2/c1-2-3-4-10-13(8,9)11-12(5,6)7/h4H2,1H3,(H,8,9)(H2,5,6,7) |
InChI Key |
MMKJTWNLJFDOFE-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Phosphorylation Strategies
The most direct approaches to synthesizing but-2-yn-1-yl trihydrogen diphosphate (B83284) involve the phosphorylation of the corresponding alcohol, but-2-yn-1-ol. This can be achieved through both chemical and enzymatic methods, each offering distinct advantages in terms of selectivity, scalability, and reaction conditions.
Chemical Phosphorylation of Alkynyl Precursors
Chemical phosphorylation of but-2-yn-1-ol is a fundamental method for producing its diphosphate derivative. This process typically involves a stepwise approach, starting with the formation of a monophosphate ester, which is subsequently converted to the target diphosphate.
The initial step often employs a phosphorylating agent to convert the primary alcohol group of but-2-yn-1-ol into a phosphate (B84403) monoester. A common approach involves the use of phosphorus oxychloride (POCl₃) in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid byproduct. The resulting alkynyl phosphorodichloridate is then hydrolyzed to yield but-2-yn-1-yl dihydrogen phosphate.
Alternatively, more sophisticated reagents like Chemical Phosphorylation Reagent II (CPR II) can be utilized. glenresearch.com CPR II contains a dimethoxytrityl (DMT) group that allows for purification via reverse-phase chromatography before the final phosphate is revealed. glenresearch.com
To form the diphosphate, the synthesized but-2-yn-1-yl monophosphate can be activated and reacted with an inorganic phosphate salt, such as tributylammonium (B8510715) phosphate. Activation of the monophosphate is often achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or other more soluble carbodiimides, which facilitate the formation of the phosphoanhydride bond (see Section 2.2.3). Another established method is the Yoshikawa procedure, which uses a phosphorylating agent like phosphorus oxychloride followed by reaction with pyrophosphate.
A general scheme for the chemical phosphorylation of an alkynyl alcohol is presented below.
| Step | Reagent(s) | Intermediate/Product | Purpose |
| 1 | 1. POCl₃, Pyridine2. H₂O | But-2-yn-1-yl dihydrogen phosphate | Monophosphorylation of the primary alcohol. |
| 2 | 1. Carbodiimide (B86325) (e.g., DCC)2. (Bu₃NH)₂HPO₄ | But-2-yn-1-yl trihydrogen diphosphate | Formation of the phosphoanhydride bond to create the diphosphate. |
Enzymatic Phosphorylation Approaches
Enzymatic methods provide a highly selective and efficient alternative for the synthesis of organophosphates under mild, aqueous conditions. A broad family of enzymes known as kinases catalyze the transfer of phosphate groups from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to an acceptor such as an alcohol. libretexts.orglibretexts.org
The synthesis of but-2-yn-1-yl trihydrogen diphosphate can be envisioned through a two-step enzymatic cascade:
Monophosphorylation: An appropriate kinase, potentially a specialized alcohol kinase or a promiscuous kinase with broad substrate specificity, would catalyze the transfer of the γ-phosphate from ATP to but-2-yn-1-ol. This reaction yields but-2-yn-1-yl dihydrogen phosphate and adenosine diphosphate (ADP). libretexts.org
Diphosphorylation: The resulting monophosphate can then be further phosphorylated to the diphosphate. This second phosphorylation can be catalyzed by a separate enzyme, where the monophosphate acts as the nucleophilic acceptor and attacks a second molecule of ATP. In some metabolic pathways, this occurs via an attack on the γ-phosphate of ATP, while in others, the nucleophile attacks the β-phosphate, releasing adenosine monophosphate (AMP). libretexts.org
While specific enzymes for the direct phosphorylation of but-2-yn-1-ol to its diphosphate are not extensively documented, the general catalytic mechanisms of kinases provide a clear blueprint for this biotransformation. libretexts.orglibretexts.org The high chemoselectivity of enzymes would prevent unwanted reactions with the alkyne functionality.
Advanced Organic Synthesis Techniques
Beyond direct phosphorylation, other advanced synthetic methods can be applied to construct but-2-yn-1-yl trihydrogen diphosphate. These techniques focus on forming key bonds within the molecule, such as the carbon-phosphorus or the oxygen-phosphorus linkages, using modern catalytic and coupling chemistry.
Cross-Coupling Reactions for Alkynyl Diphosphate Synthesis
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-heteroatom bonds, including C-P bonds. While the direct synthesis of alkynyl diphosphates via cross-coupling is not a standard method, the principles can be adapted. For instance, methods for synthesizing alkynylphosphonates through the C(sp)-H activation of terminal alkynes with H-phosphonates, often catalyzed by copper nanoparticles, demonstrate the feasibility of forming a C(sp)-P bond. researchgate.netrsc.org
A hypothetical cross-coupling approach to but-2-yn-1-yl trihydrogen diphosphate might involve:
Preparation of an Alkynyl Halide: Conversion of but-2-yn-1-ol to a corresponding halide, such as 1-bromo-but-2-yne.
Coupling with a Diphosphate Moiety: A palladium-catalyzed Suzuki-Miyaura or Sonogashira-type coupling of the alkynyl halide with a boronated or terminal diphosphate species. However, the instability and challenging preparation of such diphosphate coupling partners make this a non-trivial approach.
A more plausible strategy involves forming a bond between a functionalized alkyne and a phosphorus-containing group. For example, a nickel-catalyzed asymmetric cross-coupling has been developed for the synthesis of P-stereogenic alkynylphosphines, showcasing the formation of a C(sp)-P bond under relatively mild conditions. nih.gov This suggests that catalytic systems could be engineered to couple alkynyl substrates with phosphorus-based electrophiles or nucleophiles relevant to diphosphate synthesis.
| Coupling Type | Catalyst System (Example) | Reactants | Bond Formed | Relevance |
| Suzuki-Miyaura | Pd(dba)₂ / Cs₂CO₃ | Alkynyl halide + Organoboronic acid | C(sp)-C(sp²) | Demonstrates coupling of alkynyl halides under mild, aerobic conditions. organic-chemistry.org |
| C(sp)-H Activation | Cu/Cu₂O nanoparticles | Terminal alkyne + H-phosphonate | C(sp)-P | Forms a direct carbon-phosphorus bond, relevant for alkynylphosphonates. researchgate.net |
| Asymmetric C-P Coupling | Ni(COD)₂ / (S,S)-Et-Duphos | Bromoalkyne + Secondary phosphine | C(sp)-P | Establishes a method for creating chiral alkynyl-phosphine bonds. nih.gov |
Nucleophilic Substitution Reactions in Diphosphate Synthesis
Nucleophilic substitution at a phosphorus center is a cornerstone of phosphate and diphosphate chemistry, both biochemically and synthetically. researchgate.netsapub.org The synthesis of but-2-yn-1-yl trihydrogen diphosphate can be readily achieved through an Sₙ2-type reaction where the alkoxide of but-2-yn-1-ol acts as the nucleophile.
In this approach, but-2-yn-1-ol is deprotonated with a non-nucleophilic base to form the corresponding alkoxide. This potent nucleophile then attacks the terminal (γ) phosphorus atom of a suitable pyrophosphate species, such as tributylammonium pyrophosphate or a protected pyrophosphate derivative. The diphosphate group serves as the leaving group in this displacement reaction. Phosphates and diphosphates are excellent leaving groups due to resonance stabilization of the resulting negative charge. libretexts.org
This mechanism is analogous to the first step of isoprenoid biosynthesis, where isopentenyl diphosphate (IPP) is formed. libretexts.org The hydroxyl group of an alcohol is converted into a much better leaving group, a diphosphate, priming it for subsequent nucleophilic attack. libretexts.orglibretexts.org
Carbodiimide-Mediated Condensation Reactions
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are widely used as coupling agents in organic synthesis, most notably for forming amide bonds. wikipedia.org This chemistry can be extended to the formation of phosphoanhydride bonds, which are central to the structure of diphosphates.
In this context, but-2-yn-1-yl monophosphate is reacted with inorganic phosphate in the presence of a carbodiimide. The carbodiimide activates the terminal carboxylic acid-like group of the monophosphate, forming a highly reactive O-acylisourea intermediate. wikipedia.orggoogle.com This intermediate is then susceptible to nucleophilic attack by an inorganic phosphate molecule, leading to the formation of the P-O-P bond of the diphosphate and the release of a urea (B33335) byproduct (e.g., dicyclohexylurea). wikipedia.orgepo.org
The reaction is typically performed in an aprotic organic solvent. The choice of carbodiimide can be critical; for instance, EDC is advantageous in some applications due to the water-solubility of its urea byproduct, which simplifies purification. epo.org
| Reagent | Role | Key Intermediate | Byproduct |
| Carbodiimide (e.g., DCC, EDC) | Coupling Agent | O-Acylisourea | Urea (e.g., Dicyclohexylurea) |
| But-2-yn-1-yl monophosphate | Nucleophile Substrate | - | - |
| Inorganic Phosphate | Nucleophile | - | - |
Sustainable Synthesis Approaches
The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For organophosphorus compounds, this often means moving away from traditional methods that rely on hazardous reagents and high energy consumption.
Mechanochemical Phosphorylation using Condensed Phosphates
A promising sustainable strategy for forming phosphorus-carbon (P-C) bonds involves the use of mechanochemistry. This solvent-free approach utilizes mechanical force, typically in a ball mill, to drive chemical reactions. Research has demonstrated that alkynyl phosphonates, which are structurally related to pyrophosphates, can be synthesized by the mechanochemical phosphorylation of acetylides with condensed phosphates like sodium triphosphate or sodium pyrophosphate. nih.gov
This method represents a significant advancement towards a "greener" phosphorus industry by bypassing the need for white phosphorus (P₄), a hazardous and energy-intensive intermediate. nih.gov The process is a single-step, redox-neutral reaction. For instance, the reaction of sodium carbide with sodium pyrophosphate under mechanochemical conditions can produce ethynyl (B1212043) phosphonate (B1237965) in yields as high as 63%. nih.gov Similarly, using sodium triphosphate with other acetylides has resulted in alkynyl phosphonates with yields up to 32%. nih.gov Even bioproduced polyphosphates have been shown to be viable starting materials for this process. nih.gov
Table 1: Yields of Alkynyl Phosphonates via Mechanochemical Phosphorylation
| Phosphate Source | Acetylene Source | Product Type | Optimized Yield | Reference |
|---|---|---|---|---|
| Sodium Pyrophosphate (Na₄P₂O₇) | Sodium Carbide (Na₂C₂) | Ethynyl Phosphonate | 63% | nih.gov |
| Sodium Triphosphate (Na₅P₃O₁₀) | Various Acetylides | Alkynyl Phosphonates | Up to 32% | nih.gov |
Synthesis of Analogues and Derivatives
The synthesis of analogues and derivatives of but-2-yn-1-yl trihydrogen diphosphate is crucial for developing tools for chemical biology and for creating compounds with potentially enhanced stability or specific biological activities.
Preparation of Phosphonate Analogues
Phosphonate analogues of pyrophosphates, where a P-C-P or P-C bond replaces the more labile P-O-P phosphoanhydride bond, are of significant interest. These analogues often exhibit increased stability towards hydrolysis. Several synthetic methods have been developed to access these compounds.
One-pot methodologies have been established for synthesizing alkynylphosphonates from 1,1-dibromo-1-alkenes using a palladium-catalyzed reaction with H-phosphonates. nih.gov Additionally, hydroxymethylene(phosphinyl)phosphonates (HMPPs), which are C-substituted pyrophosphate analogues, have been synthesized in good to excellent yields (53–98%) through optimized one-pot procedures. mdpi.com These methods avoid intermediate purification steps and have been applied to a variety of aliphatic and aromatic substrates. mdpi.com The synthesis of these pyrophosphate analogues is often pursued to improve cellular uptake and bioavailability by creating more lipophilic versions of the parent compounds. researchgate.netsemanticscholar.org
Synthesis of Alkynyl Pyrophosphate Probes and Modified Nucleosides
Alkynyl pyrophosphates are invaluable as chemical probes. The alkyne group serves as a bio-orthogonal handle, allowing for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. nih.govacs.org This enables the study of biological processes like DNA synthesis, protein prenylation, and RNA labeling. nih.govnih.govnih.gov
The synthesis of these probes typically involves the multi-step preparation of a modified nucleoside triphosphate. A general and efficient approach starts with an unprotected halogenated 2'-deoxynucleoside. mdpi.com A palladium-catalyzed Sonogashira cross-coupling reaction is used to introduce the alkyne functionality. mdpi.com This is followed by selective 5'-phosphorylation to yield the desired alkyne-modified nucleoside triphosphate. mdpi.com
A common phosphorylation procedure is the Yoshikawa method, which uses phosphorus oxychloride (POCl₃) followed by a pyrophosphate salt. nih.govacs.org Another widely used "one-pot, three-steps" protocol is the Ludwig-Eckstein method. nih.gov These techniques have been successfully employed to create a variety of alkyne-modified nucleoside triphosphates, including derivatives of thymidine (B127349) and adenosine. nih.govacs.org For example, alkyne-linked thymidine triphosphates have been synthesized with yields ranging from 22% to 48%, providing valuable substrates for the polymerase synthesis of modified DNA. acs.org
Table 2: Synthesis Yields of Alkyne-Linked Thymidine Derivatives
| Intermediate/Product | Linker Type | Yield | Reference |
|---|---|---|---|
| Protected Alkyne-Functionalized Nucleoside (5c) | Propargyl-diethylene glycol | 52% | acs.org |
| Protected Alkyne-Functionalized Nucleoside (5d) | Undecynyl | 57% | acs.org |
| Thymidine Triphosphate (dUpegTP) | Propargyl-diethylene glycol | 22% | acs.org |
| Thymidine Triphosphate (dUunTP) | Undecynyl | 48% | acs.org |
Biochemical Roles and Enzymatic Pathways
Involvement in Isoprenoid Biosynthesis Pathways
Isoprenoids represent a vast and diverse class of natural products, with over 50,000 members identified. nih.gov All isoprenoids are synthesized from two fundamental five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govresearchgate.netnih.govmit.edu Two distinct pathways have evolved to produce these essential precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) or non-mevalonate pathway. nih.govnih.govnih.gov HMBPP is a critical intermediate in the MEP pathway, which is prevalent in many bacteria, malaria parasites, and plant chloroplasts. nih.govnih.gov
Prenyltransferases, also known as isoprenyl diphosphate synthases, are a class of enzymes that catalyze the sequential condensation of IPP onto an allylic diphosphate substrate, such as DMAPP, to form longer-chain isoprenoid precursors. nih.gov The fundamental products of the MEP pathway, IPP and DMAPP, serve as the universal C5 precursors for the biosynthesis of all isoprenoids. nih.govnih.gov These precursors are then utilized by various isoprenoid synthases to produce a wide array of compounds, including monoterpenes, sesquiterpenes, and diterpenes. researchgate.net For instance, geranyl diphosphate (GPP) synthase and farnesyl diphosphate (FPP) synthase condense IPP and DMAPP to form GPP (C10) and FPP (C15), respectively, which are the precursors for monoterpenoids and sesquiterpenoids. researchgate.net
HMBPP is synthesized in the penultimate step of the MEP pathway by the enzyme 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase, commonly known as IspG. uniprot.orgwikipedia.orguniprot.org IspG, a [4Fe-4S] cluster-containing protein, catalyzes the conversion of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) into HMBPP. researchgate.netebi.ac.uk
The final step in the MEP pathway is the conversion of HMBPP to IPP and DMAPP, a reaction catalyzed by 4-hydroxy-3-methylbut-2-enyl diphosphate reductase, also known as IspH or LytB. nih.govnih.govuniprot.orgebi.ac.uk Similar to IspG, IspH is also an iron-sulfur enzyme, containing a [4Fe-4S] cluster that is essential for its catalytic activity. nih.govresearchgate.netnih.gov The IspH-catalyzed reaction is a reductive dehydration of HMBPP, yielding a mixture of IPP and DMAPP, typically in a ratio of about 5:1. nih.govresearchgate.net This step is crucial as it provides the direct precursors for all downstream isoprenoid compounds. nih.gov
| Enzyme | Gene Name(s) | Substrate | Product(s) | Prosthetic Group |
| IspG | gcpE, HDS, CLB4, CSB3 | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) | (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) | [4Fe-4S] cluster |
| IspH | lytB | (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) | Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP) | [4Fe-4S] cluster |
The IPP and DMAPP generated from HMBPP by IspH are the universal building blocks for a vast array of isoprenoid compounds. researchgate.netmit.edu These C5 units are sequentially condensed by prenyltransferases to form larger prenyl diphosphates such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). researchgate.netmit.edu These longer-chain molecules then serve as substrates for a multitude of terpene synthases and other modifying enzymes, leading to the production of the diverse family of isoprenoids. These end products fulfill a wide range of biological functions, acting as hormones, photosynthetic pigments, and defense compounds in plants, among other roles. nih.gov
Broader Metabolic Pathway Intersections
While But-2-Yn-1-Yl Trihydrogen Diphosphate is not a recognized intermediate in major metabolic routes, the foundational principles of related pathways offer a theoretical context for how such a molecule might be studied.
Relationship to Thiamine Diphosphate (ThDP)-Dependent Enzymatic Transformations
Thiamine diphosphate (ThDP), the active form of vitamin B1, is an essential cofactor for enzymes that catalyze the cleavage and formation of carbon-carbon bonds. These enzymes are critical in carbohydrate and amino acid metabolism. nih.govnih.gov The key chemical feature of ThDP is the acidic proton on the thiazole (B1198619) ring, which allows for the formation of a nucleophilic ylide that attacks carbonyl groups, particularly those of 2-oxo acids like pyruvate. libretexts.org
The common mechanism involves the stabilization of a carbanion intermediate, which acts as an "electron sink," facilitating reactions such as decarboxylation. libretexts.org ThDP-dependent enzymes are found across all forms of life and are highly specific to their substrates. nih.gov While these enzymes can act on a variety of 2-oxo acids, there is no documented evidence of them processing substrates containing an alkyne group, such as But-2-Yn-1-Yl Trihydrogen Diphosphate. The unique electronic and steric properties of a C-C triple bond would likely preclude it from fitting into the active sites of known ThDP-dependent enzymes.
Key ThDP-Dependent Enzyme Families and Their Substrates
| Enzyme Family | Typical Substrate(s) | Metabolic Pathway |
|---|---|---|
| Pyruvate Dehydrogenase | Pyruvate | Link between Glycolysis and Citric Acid Cycle |
| α-Ketoglutarate Dehydrogenase | α-Ketoglutarate | Citric Acid Cycle |
| Transketolase | Xylulose-5-phosphate, Ribose-5-phosphate | Pentose Phosphate Pathway |
Role in Pyrophosphate Homeostasis and Regulation
Inorganic pyrophosphate (PPi) is a fundamental molecule in cellular bioenergetics, produced as a byproduct in numerous anabolic reactions that utilize nucleoside triphosphates (like ATP), including the synthesis of DNA, RNA, and proteins. biorxiv.org The cellular concentration of PPi must be tightly regulated, as its accumulation can inhibit these same biosynthetic pathways. This regulation is primarily managed by inorganic pyrophosphatases, which hydrolyze PPi to two molecules of inorganic phosphate (Pi). biorxiv.org
Phosphate homeostasis is a broader concept involving the balance of PPi, Pi, and other phosphorylated molecules. iastate.edu In some biological contexts, the ratio of extracellular PPi to Pi can act as a signaling mechanism, for instance, in regulating the differentiation of chondrocytes in bone growth. nih.gov While various diphosphate-containing organic molecules exist, such as inositol (B14025) pyrophosphates which act as signaling molecules in phosphate sensing, But-2-Yn-1-Yl Trihydrogen Diphosphate is not a recognized component of these homeostatic or regulatory systems. nih.gov
Cellular Compartments and Pyrophosphate Management
| Cellular Compartment | Key PPi-Producing Processes | Primary Enzyme for PPi Hydrolysis |
|---|---|---|
| Cytoplasm | Protein Synthesis, Fatty Acid Activation | Soluble Inorganic Pyrophosphatase |
| Mitochondrion | DNA Replication, RNA Synthesis | Soluble Inorganic Pyrophosphatase |
Interconversion with Related Diphosphate Species (e.g., Uridine Diphosphate Glucose)
Uridine diphosphate glucose (UDP-glucose) is a central activated nucleotide sugar in metabolism. wikipedia.org It serves as the primary glycosyl donor for the synthesis of glycogen (B147801) and is a precursor for other nucleotide sugars, such as UDP-galactose and UDP-glucuronic acid, which are essential for building complex polysaccharides and glycoproteins. wikipedia.orgdrugbank.com
The synthesis and interconversion of UDP-sugars are catalyzed by a well-defined set of enzymes. nih.gov For example, UDP-glucose pyrophosphorylase synthesizes UDP-glucose from glucose-1-phosphate and UTP, while UDP-glucose 4-epimerase catalyzes the reversible conversion of UDP-glucose to UDP-galactose. drugbank.comnih.gov These pathways are characterized by their high specificity for both the nucleotide (uridine) and the sugar moiety (glucose, galactose, etc.). researchgate.net There are no known enzymatic pathways that interconvert an alkyne-containing diphosphate like But-2-Yn-1-Yl Trihydrogen Diphosphate with UDP-glucose or any other recognized nucleotide sugar.
Enzymes in UDP-Sugar Metabolism
| Enzyme | Reaction Catalyzed | Metabolic Importance |
|---|---|---|
| UDP-glucose pyrophosphorylase (UGPase) | Glucose-1-phosphate + UTP ↔ UDP-glucose + PPi | Primary synthesis of UDP-glucose |
| UDP-glucose 4-epimerase (GALE) | UDP-glucose ↔ UDP-galactose | Galactose metabolism; synthesis of galactosyl donors |
Theoretical and Computational Chemistry
Molecular Modeling and Dynamics Simulations of Compound-Enzyme Complexes
Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, used to predict the structure and dynamics of enzyme-substrate or enzyme-inhibitor complexes. nih.govyoutube.com For a compound like but-2-yn-1-yl trihydrogen diphosphate (B83284), MD simulations can elucidate its binding mode within an enzyme's active site, such as that of farnesyl pyrophosphate synthase (FPPS), a common target for diphosphate-containing inhibitors.
The simulation process typically begins by docking the ligand into the known crystal structure of the target enzyme. The resulting complex is then solvated in a water box with ions to mimic physiological conditions, and the system's energy is minimized. nih.gov Following minimization, the system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated. Production MD simulations, often spanning hundreds of nanoseconds, are then performed to observe the dynamic behavior of the complex. nih.gov
These simulations reveal crucial information about the stability of the enzyme-ligand complex and the specific interactions that maintain the bound state. For but-2-yn-1-yl trihydrogen diphosphate, key interactions would involve the diphosphate moiety, which typically coordinates with magnesium ions and forms salt bridges with conserved arginine and lysine (B10760008) residues in the enzyme's active site. The butynyl group can form hydrophobic and van der Waals interactions with nonpolar residues lining the active site cavity. MD simulations allow for the tracking of these interactions over time, highlighting their persistence and importance for binding. nih.gov
Table 1: Representative Interacting Residues in an Enzyme Active Site This interactive table shows typical amino acid residues within an enzyme's active site that would interact with a ligand like but-2-yn-1-yl trihydrogen diphosphate, as predicted by molecular modeling.
| Ligand Moiety | Interacting Enzyme Residue (Example) | Type of Interaction |
| Diphosphate | Arginine (Arg), Lysine (Lys) | Salt Bridge, Hydrogen Bond |
| Diphosphate | Magnesium Ion (Mg²⁺) | Ionic Coordination |
| Butynyl Group | Phenylalanine (Phe), Leucine (Leu) | Hydrophobic, van der Waals |
| Butynyl Group | Isoleucine (Ile), Valine (Val) | Hydrophobic, van der Waals |
Quantum Chemical Calculations of Reactivity and Reaction Mechanisms
Quantum chemical (QC) calculations, particularly those using density functional theory (DFT), are employed to study the electronic structure and reactivity of molecules. diva-portal.orgscienceopen.com These methods are essential for investigating reaction mechanisms, as they can model the formation and breaking of chemical bonds—a process that classical molecular mechanics cannot simulate. youtube.com
For but-2-yn-1-yl trihydrogen diphosphate, QC calculations can be used to explore its potential role as a mechanism-based inhibitor. Enzymes like FPPS catalyze the ionization of the substrate by facilitating the departure of the diphosphate group, which generates a carbocation intermediate. The reactivity of but-2-yn-1-yl trihydrogen diphosphate in this context is of significant interest. QC calculations can determine the activation energy required for the cleavage of the C-O bond and the subsequent formation of a but-2-ynyl carbocation. nih.gov
The electronic nature of the alkyne (triple bond) influences the stability of this potential carbocation. By comparing the calculated energies of the transition state and the resulting carbocation with those of the natural substrate (e.g., geranyl diphosphate), researchers can predict the compound's reactivity. nih.gov A high activation barrier or a highly unstable carbocation intermediate would suggest that the compound is a poor substrate or a potential inhibitor. These calculations provide a detailed picture of the electronic rearrangements that occur during the catalytic step. diva-portal.org
Table 2: Hypothetical Calculated Energy Profile for Substrate Ionization This interactive table presents a hypothetical comparison of calculated activation and reaction energies for the ionization of a natural substrate versus but-2-yn-1-yl trihydrogen diphosphate. Energies are in kilocalories per mole (kcal/mol).
| Compound | Activation Energy (Ea) for Diphosphate Loss (kcal/mol) | Relative Energy of Carbocation Intermediate (kcal/mol) |
| Natural Substrate (e.g., Geranyl Diphosphate) | 15.0 | 5.0 |
| But-2-yn-1-yl Trihydrogen Diphosphate | 25.0 | 18.0 |
Prediction of Conformational Preferences and Energetic Landscapes
The biological activity of a flexible molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. youtube.comyoutube.com For but-2-yn-1-yl trihydrogen diphosphate, the key flexible bonds are the C-C single bonds and the C-O-P linkages. The but-2-ynyl group itself is rigid due to the triple bond.
Computational methods can be used to generate a potential energy surface by systematically rotating the dihedral angles of these flexible bonds and calculating the corresponding energy of each conformation. youtube.com This analysis reveals the most stable conformers in the gas phase or in solution. The "anti" conformation, where the carbon chain is fully extended, is often the lowest in energy, while "gauche" interactions, where bulky groups are closer together, lead to higher energy conformations. youtube.com
When bound to an enzyme, the molecule is often forced to adopt a specific, higher-energy conformation that is complementary to the active site. By comparing the low-energy solution-phase conformations with the conformation observed in enzyme-bound simulations, researchers can estimate the energetic penalty of binding. This information is critical for understanding the thermodynamics of ligand recognition and binding.
Table 3: Example Conformational Energy Profile This interactive table shows a simplified energetic landscape for rotation around the C1-C2 bond of a hypothetical butane-like fragment, illustrating the relative energies of different conformations.
| Dihedral Angle (degrees) | Conformation Name | Relative Potential Energy (kJ/mol) |
| 0 | Eclipsed (Syn-periplanar) | 19 |
| 60 | Gauche (Synclinal) | 3.8 |
| 120 | Eclipsed | 16 |
| 180 | Anti (Antiperiplanar) | 0 |
Computational Approaches for Enzyme-Ligand Interaction Analysis
Beyond identifying which residues interact with a ligand, computational methods can quantify the strength of these interactions. nih.gov Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and free energy perturbation (FEP) are used to calculate the binding free energy of a ligand to an enzyme. nih.gov These calculations provide a theoretical estimate of the binding affinity, which can be compared with experimental data.
The MM/PBSA method, for instance, calculates the binding free energy by combining the molecular mechanics energy of the complex, the polar and nonpolar contributions to solvation energy, and the conformational entropy. A key output of this analysis is the ability to decompose the total binding energy into contributions from individual amino acid residues. This "per-residue" decomposition is invaluable for creating a detailed map of the energetic hotspots in the enzyme's active site. It can pinpoint which specific hydrogen bonds, salt bridges, or hydrophobic contacts are most critical for the affinity of but-2-yn-1-yl trihydrogen diphosphate. nih.gov This knowledge is instrumental in guiding the rational design of more potent inhibitors. mdpi.comnih.gov
Table 4: Sample Per-Residue Binding Energy Decomposition This interactive table illustrates a hypothetical MM/PBSA energy decomposition for the binding of but-2-yn-1-yl trihydrogen diphosphate to an enzyme active site. Negative values indicate a favorable contribution to binding.
| Enzyme Residue | Contribution to Binding Energy (kcal/mol) | Primary Interaction Type |
| Arg55 | -5.2 | Salt Bridge (with Diphosphate) |
| Lys210 | -4.8 | Salt Bridge (with Diphosphate) |
| Phe112 | -2.1 | Hydrophobic (with Butynyl group) |
| Gln240 | -1.5 | Hydrogen Bond (with Diphosphate) |
| Leu83 | -1.1 | van der Waals |
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of but-2-yn-1-yl trihydrogen diphosphate (B83284) in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Phosphorus-31 NMR Analysis
Phosphorus-31 (³¹P) NMR spectroscopy is a particularly powerful tool for characterizing compounds containing phosphate (B84403) groups. wikipedia.org Given that ³¹P has a natural abundance of 100% and a spin of ½, it provides strong, sharp signals, making spectra relatively straightforward to interpret. wikipedia.org In the context of but-2-yn-1-yl trihydrogen diphosphate, ³¹P NMR is instrumental in confirming the presence and connectivity of the diphosphate moiety.
The chemical shifts in ³¹P NMR are sensitive to the electronic environment of the phosphorus nuclei. wikipedia.org The spectrum of but-2-yn-1-yl trihydrogen diphosphate would be expected to show distinct signals for the two phosphorus atoms of the diphosphate group, potentially influenced by their proximity to the butynyl chain. The coupling between the two non-equivalent phosphorus nuclei (²JPP) would appear as a doublet of doublets, providing direct evidence of the P-O-P linkage. The chemical shifts are typically referenced to an external standard of 85% phosphoric acid. wikipedia.org The specific chemical shift values can provide insights into the protonation state and coordination environment of the phosphate groups. nih.gov
Table 1: Expected ³¹P NMR Characteristics for But-2-Yn-1-Yl Trihydrogen Diphosphate
| Parameter | Expected Observation | Significance |
| Chemical Shift (δ) | Distinct signals for Pα and Pβ | Confirms the presence of two different phosphorus environments. |
| Coupling (²JPP) | Doublet of doublets | Confirms the P-O-P linkage of the diphosphate group. |
| Integration | Not typically quantitative | Due to the nuclear Overhauser effect and long relaxation times, integrations are often not reliable for determining the ratio of different phosphorus species unless specific quantitative techniques are employed. huji.ac.il |
Proton and Carbon-13 NMR Characterization
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide complementary information to complete the structural picture of but-2-yn-1-yl trihydrogen diphosphate.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments in the butynyl portion of the molecule. Key expected signals would include those for the methyl protons (CH₃), the methylene (B1212753) protons adjacent to the oxygen (CH₂-O), and potentially long-range coupling between these groups. The chemical shifts of these protons would be influenced by the electronegativity of the neighboring oxygen and the diphosphate group.
¹³C NMR: Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule. masterorganicchemistry.comsavemyexams.com For but-2-yn-1-yl trihydrogen diphosphate, one would expect to see distinct signals for each of the four carbon atoms of the butynyl group: the methyl carbon, the two acetylenic carbons, and the methylene carbon attached to the oxygen of the diphosphate. The chemical shifts of these carbons provide valuable information about their hybridization and chemical environment. udel.edu For instance, the sp-hybridized carbons of the alkyne would resonate in a characteristic downfield region compared to the sp³-hybridized methyl and methylene carbons. youtube.com ¹³C NMR spectra are often acquired with proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom. libretexts.org
Table 2: Expected ¹H and ¹³C NMR Data for the Butynyl Moiety of But-2-Yn-1-Yl Trihydrogen Diphosphate
| Nucleus | Group | Expected Chemical Shift Range (ppm) | Expected Multiplicity (in ¹H NMR) |
| ¹H | CH₃-C≡ | ~1.8 - 2.5 | Triplet (due to coupling with CH₂) |
| ¹H | ≡C-CH₂-O | ~4.0 - 4.5 | Quartet (due to coupling with CH₃) |
| ¹³C | C H₃-C≡ | ~3 - 10 | |
| ¹³C | CH₃-C ≡ | ~70 - 90 | |
| ¹³C | ≡C -CH₂-O | ~70 - 90 | |
| ¹³C | ≡C-C H₂-O | ~50 - 65 |
X-ray Diffraction Studies of Compound-Enzyme Complexes
While obtaining crystals of but-2-yn-1-yl trihydrogen diphosphate itself might be challenging, X-ray diffraction becomes an invaluable tool when studying its interaction with enzymes. By co-crystallizing the compound with its target enzyme, researchers can obtain high-resolution three-dimensional structures of the enzyme-ligand complex.
This technique provides precise information about:
Binding Mode: The exact orientation and conformation of but-2-yn-1-yl trihydrogen diphosphate within the enzyme's active site.
Intermolecular Interactions: The specific hydrogen bonds, ionic interactions, and van der Waals forces between the compound and the amino acid residues of the enzyme.
Conformational Changes: Any structural changes induced in the enzyme upon binding of the inhibitor.
These structural details are crucial for understanding the mechanism of action of enzymes and for the rational design of more potent inhibitors.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to probe the vibrational modes of molecules. ksu.edu.sa These methods are highly effective for identifying specific functional groups present in but-2-yn-1-yl trihydrogen diphosphate. cas.cz
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sa For but-2-yn-1-yl trihydrogen diphosphate, characteristic absorption bands would be expected for:
O-H stretching: A broad band in the high-frequency region (around 3600-3200 cm⁻¹) corresponding to the hydroxyl groups of the diphosphate.
C≡C stretching: A sharp, weak to medium band in the region of 2260-2100 cm⁻¹ characteristic of the alkyne triple bond.
P=O stretching: Strong absorptions in the 1300-1200 cm⁻¹ region.
P-O-P stretching: Asymmetric and symmetric stretching vibrations of the diphosphate bridge, typically found in the 1000-900 cm⁻¹ region. researchgate.net
C-O stretching: A band in the 1150-1050 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. ksu.edu.sa While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. ksu.edu.sa For but-2-yn-1-yl trihydrogen diphosphate, the C≡C triple bond, being a highly polarizable but weakly polar bond, would be expected to show a strong signal in the Raman spectrum, often stronger than in the IR spectrum. This makes Raman spectroscopy particularly useful for confirming the presence of the alkyne functionality.
Table 3: Characteristic Vibrational Frequencies for But-2-Yn-1-Yl Trihydrogen Diphosphate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H (in Diphosphate) | Stretching | 3600 - 3200 (broad) | IR |
| C≡C | Stretching | 2260 - 2100 (sharp) | IR, Raman (often strong) |
| P=O | Stretching | 1300 - 1200 (strong) | IR |
| P-O-P | Asymmetric & Symmetric Stretching | 1000 - 900 | IR |
| C-O | Stretching | 1150 - 1050 | IR |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For but-2-yn-1-yl trihydrogen diphosphate, high-resolution mass spectrometry would provide a precise mass measurement, allowing for the confirmation of its molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. This fragmentation pattern can provide valuable structural information, such as the loss of phosphate groups or cleavage within the butynyl chain, further corroborating the proposed structure.
Electronic Spectroscopy (UV-Visible, Fluorescence, Luminescence)
Electronic spectroscopy techniques, including UV-Visible absorption, fluorescence, and luminescence, probe the electronic transitions within a molecule.
UV-Visible Spectroscopy: But-2-yn-1-yl trihydrogen diphosphate is not expected to have strong chromophores that absorb in the visible region. However, it may exhibit some absorption in the ultraviolet (UV) region due to the presence of the alkyne and phosphate groups. While not the primary technique for structural elucidation, UV-Visible spectroscopy can be useful for quantifying the concentration of the compound in solution, provided a distinct absorption maximum is identified.
Fluorescence and Luminescence Spectroscopy: Native fluorescence or luminescence from but-2-yn-1-yl trihydrogen diphosphate is unlikely to be significant. However, these techniques can be powerful tools for studying its interactions with enzymes. For example, changes in the intrinsic fluorescence of tryptophan or tyrosine residues in an enzyme upon binding of the compound can provide information about the binding affinity and the local environment of the active site. Alternatively, the compound could be chemically modified with a fluorescent label to facilitate such studies.
Chromatographic Separation Techniques (e.g., GC-MS, LC-MS)
Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of complex mixtures. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is largely dependent on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly efficient separation technique for volatile and thermally stable compounds. However, the high polarity and low volatility of but-2-yn-1-yl trihydrogen diphosphate, due to the diphosphate group, make its direct analysis by GC-MS challenging. To overcome these limitations, chemical derivatization is a necessary prerequisite to increase volatility and thermal stability. researchgate.netresearchgate.netiu.edu
Derivatization replaces active hydrogen atoms in polar functional groups with less polar moieties. iu.edu For a compound like but-2-yn-1-yl trihydrogen diphosphate, the hydroxyl groups of the diphosphate moiety are the primary targets for derivatization. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective strategy for phosphorylated compounds. researchgate.net
The derivatized but-2-yn-1-yl trihydrogen diphosphate can then be separated on a non-polar or medium-polarity capillary column and detected by the mass spectrometer. The electron ionization (EI) mass spectrum of the derivatized compound would be expected to show characteristic fragmentation patterns, including the loss of silyl (B83357) groups and cleavage of the phosphate ester bonds, which can be used for structural confirmation and quantification.
Table 1: Potential Derivatization Strategies for GC-MS Analysis of But-2-yn-1-yl Trihydrogen Diphosphate (based on analogous compounds)
| Derivatization Reagent | Target Functional Group | Potential Derivative | Reference |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl groups on the diphosphate | Trimethylsilyl (TMS) ester | iu.edu |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl groups on the diphosphate | Trimethylsilyl (TMS) ester | researchgate.net |
| Trifluoroacetic anhydride (B1165640) (TFAA) | Primary amines (if present) | Trifluoroacetyl (TFA) derivative | iu.edu |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is arguably the more suitable technique for the direct analysis of polar and non-volatile compounds like but-2-yn-1-yl trihydrogen diphosphate, as it often does not require derivatization. nih.govnih.govnih.gov The key challenge in LC-MS is achieving adequate chromatographic retention on conventional reversed-phase columns (e.g., C18) due to the high polarity of the analyte.
Several LC strategies can be employed to overcome this challenge:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and would be an excellent choice for the separation of but-2-yn-1-yl trihydrogen diphosphate.
Ion-Pairing Chromatography: The addition of an ion-pairing reagent to the mobile phase can enhance the retention of highly polar, ionic compounds on reversed-phase columns.
Porous Graphitic Carbon (PGC) Chromatography: PGC columns offer a unique retention mechanism based on the polarizability of the analyte and can be effective for the separation of highly polar compounds. nih.gov
Electrospray ionization (ESI) in negative ion mode is the most probable ionization technique for detecting but-2-yn-1-yl trihydrogen diphosphate, due to the acidic nature of the diphosphate group. Tandem mass spectrometry (MS/MS) can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to achieve high selectivity and sensitivity for quantification in complex biological matrices.
Table 2: Hypothetical LC-MS/MS Parameters for the Analysis of But-2-yn-1-yl Trihydrogen Diphosphate
| Parameter | Condition | Rationale/Reference |
| LC Column | HILIC or Reversed-Phase C18 with Ion-Pairing Reagent | To retain the highly polar analyte. |
| Mobile Phase | Acetonitrile/water gradient with a buffer (e.g., ammonium (B1175870) acetate) | Common mobile phase for HILIC and ESI-MS. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | To deprotonate the acidic diphosphate group. |
| MS/MS Transition | Precursor ion (M-H)- to specific product ions | For high selectivity and sensitivity in complex matrices. |
Electrochemical Methods and Biosensor Development
Electrochemical methods offer the potential for rapid, sensitive, and low-cost detection of electroactive molecules. The development of electrochemical sensors and biosensors for but-2-yn-1-yl trihydrogen diphosphate could provide valuable tools for real-time monitoring and high-throughput screening.
Electrochemical Detection
The but-2-yne moiety in the target compound contains a carbon-carbon triple bond, which can be electrochemically active. The oxidation or reduction of this alkyne group at an electrode surface could form the basis of a direct electrochemical sensor. uchicago.edunih.gov The electrochemical behavior would likely depend on the electrode material, pH, and the presence of potential catalysts. While direct electrochemical detection of terminal alkynes has been reported, further research would be needed to establish a method for the internal alkyne in but-2-yn-1-yl trihydrogen diphosphate. uchicago.educhemrxiv.org
Biosensor Development
Biosensors combine a biological recognition element with a transducer to provide a highly selective and sensitive analytical device. For but-2-yn-1-yl trihydrogen diphosphate, two main biosensor strategies could be envisioned, primarily based on its structural similarity to other organophosphates. nih.govnih.gov
Enzyme-Inhibition-Based Biosensors: Many organophosphate compounds are known inhibitors of enzymes such as acetylcholinesterase (AChE). nih.gov If but-2-yn-1-yl trihydrogen diphosphate exhibits inhibitory activity towards a specific enzyme, a biosensor could be constructed by immobilizing the enzyme on an electrode. A decrease in the enzyme's catalytic activity upon exposure to the analyte would result in a measurable change in the electrochemical signal.
Enzyme-Substrate-Based Biosensors: Alternatively, if but-2-yn-1-yl trihydrogen diphosphate acts as a substrate for a particular enzyme (e.g., a phosphatase), a biosensor could be developed to detect one of the products of the enzymatic reaction. For instance, the release of a phosphate group could be monitored by a phosphate-sensitive biosensor.
The biological recognition element (enzyme) could be immobilized on various transducer surfaces, such as screen-printed electrodes or graphene-based materials, to create a portable and cost-effective sensor.
Table 3: Potential Biosensor Configurations for But-2-yn-1-yl Trihydrogen Diphosphate Detection
| Biosensor Type | Biological Element | Transducer | Principle of Detection | Reference |
| Enzyme Inhibition | Acetylcholinesterase (or other sensitive enzyme) | Amperometric or Potentiometric Electrode | Inhibition of enzyme activity leads to a change in current or potential. | nih.govnih.gov |
| Enzyme Substrate | Phosphatase or other metabolizing enzyme | Ion-Selective Electrode or FET | Detection of a product of the enzymatic reaction (e.g., H+ or phosphate). | nih.gov |
Research Applications and Implications
Probing Enzyme Catalytic Mechanisms and Metabolic Pathway Dynamics
HMBPP is a pivotal substrate for investigating the catalytic mechanisms of enzymes within the MEP pathway, particularly HMBPP reductase (also known as IspH or LytB). nih.gov This enzyme, which contains a [4Fe-4S] iron-sulfur cluster, catalyzes the final step of the MEP pathway: the conversion of HMBPP into the fundamental isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgnih.gov The reaction involves a reductive dehydroxylation of HMBPP. smolecule.com
Rational Design of Enzyme Inhibitors and Probes for Research Purposes
The essentiality of the MEP pathway in numerous pathogens and its absence in humans make its enzymes, including HMBPP synthase (IspG) and HMBPP reductase (IspH), prime targets for the development of novel anti-infective agents. nih.gov HMBPP, as the natural substrate for IspH, forms the foundation for the rational design of enzyme inhibitors and molecular probes.
The unique metabolic position of HMBPP has spurred the development of substrate analogs designed to inhibit IspH and consequently disrupt the isoprenoid biosynthesis pathway in pathogens. nih.gov These rationally designed inhibitors are crucial for modulating the pathway for therapeutic purposes. Research has focused on creating compounds that mimic HMBPP but arrest the catalytic cycle. Examples of such inhibitors include:
Alkyne Derivatives: These compounds have been developed as novel inhibitors that interact with the enzyme's active site. smolecule.com
Substrate Analogs with Modified Functional Groups: HMBPP analogs where the hydroxyl group is replaced by a thiol or an amino group have been synthesized. These modifications have resulted in potent competitive inhibitors of E. coli IspH. researchgate.net
These targeted inhibitors not only hold promise as potential drug candidates but also serve as powerful research tools to further probe the function of IspH and the consequences of its inhibition on microbial physiology. researchgate.net
Bioisosteres are chemical substituents with similar physical or chemical properties that impart comparable biological activities to a parent compound. nih.gov In the context of HMBPP, the development of bioisosteres is a key strategy in medicinal chemistry and chemical biology to fine-tune the molecule's properties, such as enhancing its activity or improving its metabolic stability.
For instance, the replacement of a hydroxyl group, a common functional group in biologically active molecules, with a primary amide group is a known bioisosteric strategy. This substitution can lead to enhanced biological activity and improved metabolic stability. While specific examples for HMBPP are still emerging in the literature, this principle is applied to design HMBPP analogs for chemical biology investigations. By creating bioisosteres of HMBPP, researchers can develop novel probes to study the MEP pathway and its role in various biological systems with greater precision.
Applications in Chemical Biology Research
The unique biological activity of HMBPP extends to its role as a potent activator of a specific subset of human immune cells, making it a valuable tool in chemical biology research, particularly in immunology and the development of novel therapeutics.
HMBPP and its synthetic analogs are utilized in studies that function similarly to metabolic labeling, allowing researchers to probe and trace specific cellular pathways and responses. HMBPP is a potent natural phosphoantigen that activates human Vγ9Vδ2 T cells. wikipedia.org This activation is highly specific and occurs at nanomolar concentrations. wikipedia.org
To better understand and manipulate this interaction for therapeutic purposes, such as cancer immunotherapy, cell-permeable prodrugs of HMBPP analogs have been developed. wikipedia.org For example, a charge-neutral phosphonate (B1237965) analog of HMBPP, delivered as a prodrug, has been used to clarify the internalization mechanisms required for T-cell activation. wikipedia.org These studies demonstrated that while HMBPP requires an energy-dependent uptake mechanism to enter target cells, the synthetic prodrug analog can bypass this, leading to more efficient cell loading and subsequent lysis by Vγ9Vδ2 T cells. wikipedia.org These analogs act as labels or probes to dissect the molecular triggers of the immune response and to selectively "label" target cells for destruction by the immune system. wikipedia.org
A thorough review of the scientific literature did not yield specific information regarding the direct use of But-2-Yn-1-Yl Trihydrogen Diphosphate (B83284) (HMBPP) or its analogs in the development or incorporation into modified nucleic acid backbones. Research in the field of modified nucleic acids is extensive, focusing on alterations to the phosphodiester linkage, the sugar moiety, or the nucleobases to enhance therapeutic properties like nuclease resistance and binding affinity. However, a direct role for HMBPP in these specific chemical modifications of DNA or RNA is not described in the available literature.
Information on "But-2-Yn-1-Yl Trihydrogen Diphosphate" Not Available in Publicly Accessible Resources
Extensive research using a variety of search queries has yielded no specific scientific or technical information regarding the chemical compound "But-2-Yn-1-Yl Trihydrogen Diphosphate." This includes a lack of data on its synthesis, properties, or any research applications, particularly concerning the advancement of organophosphorus chemical research methodologies.
While searches were broadened to include related terms such as "alkynyl diphosphates," "butynyl diphosphates," and "alkynyl pyrophosphates," no direct references or studies involving "But-2-Yn-1-Yl Trihydrogen Diphosphate" could be located. The search results did, however, provide general information on the broader class of organophosphorus compounds and alkynyl compounds, highlighting their importance in various fields. For instance, alkynyl-modified nucleoside triphosphates are recognized for their utility in DNA synthesis and "click" chemistry. Similarly, 2-Butyn-1-ol is a known precursor in the synthesis of pharmaceuticals and agrochemicals.
It is important to note the existence of a similarly named but structurally distinct compound, (2E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate, which is an intermediate in the non-mevalonate pathway of isoprenoid biosynthesis. This underscores the specificity of chemical nomenclature and the lack of information for the precise compound requested.
Due to the absence of any dedicated research, detailed findings, or established methodologies for "But-2-Yn-1-Yl Trihydrogen Diphosphate" in the public domain, it is not possible to generate the requested scientific article. The compound may be highly obscure, proprietary, or referred to by a different nomenclature not readily identifiable through standard chemical database searches.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing But-2-Yn-1-Yl Trihydrogen Diphosphate?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving structural features, including the alkyne moiety and phosphate linkages. For crystallographic analysis, X-ray diffraction paired with refinement software like SHELXL (widely used for small-molecule structures) ensures precise determination of bond lengths and angles . Mass spectrometry (MS), particularly high-resolution MS, confirms molecular weight and purity. Infrared (IR) spectroscopy can identify functional groups, such as P–O and C≡C stretches.
Q. How can researchers ensure synthetic purity and stability during storage?
- Answer : Purification via HPLC or column chromatography is essential to isolate the compound from byproducts. Elemental analysis validates stoichiometry. Stability studies under varying pH, temperature, and humidity conditions are necessary; storage in inert, moisture-free environments (e.g., desiccators under argon) minimizes degradation, as recommended for labile organophosphates in safety protocols . Regular stability checks using thin-layer chromatography (TLC) or NMR are advised.
Q. What safety protocols should be followed for handling But-2-Yn-1-Yl Trihydrogen Diphosphate in laboratory settings?
- Answer : Use personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Work in well-ventilated fume hoods to avoid inhalation of aerosols. Spill management requires neutralization with inert absorbents and disposal per hazardous waste regulations. Safety data sheets for structurally related phosphates emphasize avoiding contact with oxidizers and maintaining strict inventory controls .
Advanced Research Questions
Q. How can computational methods elucidate the binding interactions of But-2-Yn-1-Yl Trihydrogen Diphosphate with enzymatic targets?
- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (MD) can predict binding affinities and conformational changes in enzymes. Studies on analogous diphosphates, such as isoprenyl pyrophosphates, highlight the importance of charge distribution and steric effects near the alkyne group . Pair computational results with experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., hydrolysis kinetics)?
- Answer : Multi-method approaches are critical. For example, discrepancies in hydrolysis rates can be addressed by comparing calorimetric data (DSC), pH-stat titrations, and ³¹P NMR kinetics under controlled conditions. Reproducibility checks across labs and standardized buffers (e.g., Tris-HCl vs. phosphate buffers) mitigate confounding variables. Cross-referencing with computational free-energy simulations (e.g., QM/MM) provides mechanistic insights .
Q. How does the alkyne group influence reactivity compared to allylic diphosphates (e.g., dimethylallyl pyrophosphate)?
- Answer : The triple bond in But-2-Yn-1-Yl Trihydrogen Diphosphate introduces distinct electronic and steric properties. Kinetic assays (e.g., stopped-flow spectroscopy) can quantify differences in enzyme-catalyzed reactions, such as prenyltransferase activity. Comparative DFT studies on transition states for phosphate transfer reactions reveal how the alkyne’s electron-withdrawing nature affects activation barriers .
Q. What advanced techniques analyze surface adsorption or interfacial behavior of this compound?
- Answer : Microspectroscopic imaging (e.g., AFM-IR or ToF-SIMS) characterizes adsorption on model surfaces (e.g., silica or lipid bilayers). Quartz crystal microbalance (QCM) experiments quantify mass changes during adsorption, while X-ray photoelectron spectroscopy (XPS) probes surface chemical states. Such methods, adapted from indoor surface chemistry studies, are critical for understanding environmental interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
